Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate

CAS No.: 1235406-85-5

Cat. No.: VC3015573

Molecular Formula: C14H13ClF2N2O4S2

Molecular Weight: 410.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235406-85-5 |

|---|---|

| Molecular Formula | C14H13ClF2N2O4S2 |

| Molecular Weight | 410.8 g/mol |

| IUPAC Name | tert-butyl N-(5-chloro-2,4-difluorophenyl)sulfonyl-N-(1,3-thiazol-4-yl)carbamate |

| Standard InChI | InChI=1S/C14H13ClF2N2O4S2/c1-14(2,3)23-13(20)19(12-6-24-7-18-12)25(21,22)11-4-8(15)9(16)5-10(11)17/h4-7H,1-3H3 |

| Standard InChI Key | WQUXRPSUESZMDU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C1=CSC=N1)S(=O)(=O)C2=CC(=C(C=C2F)F)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)N(C1=CSC=N1)S(=O)(=O)C2=CC(=C(C=C2F)F)Cl |

Introduction

Chemical Structure and Properties

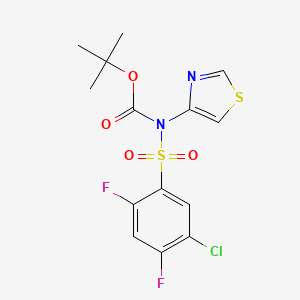

Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate is characterized by a sulfonamide linkage between a thiazole ring and a halogenated phenyl system, protected by a tert-butoxycarbonyl (Boc) group. The compound's structural complexity contributes to its unique chemical behavior and potential pharmaceutical applications.

Basic Identification

The compound is identified by the following key parameters:

| Parameter | Value |

|---|---|

| CAS Number | 1235406-85-5 |

| MDL Number | MFCD22575038 |

| Molecular Formula | C14H13ClF2N2O4S2 |

| Molecular Weight | 410.84 |

| Systematic Name | tert-Butyl N-(5-chloro-2,4-difluoro-phenyl)sulfonyl-N-thiazol-4-yl-carbamate |

Physical and Chemical Properties

The physical and chemical properties of tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate have been studied through both experimental methods and predictive modeling:

| Property | Value | Method of Determination |

|---|---|---|

| Boiling Point | 491.5±55.0 °C | Predicted |

| Density | 1.523±0.06 g/cm³ | Predicted |

| pKa | -0.37±0.10 | Predicted |

| Appearance | White to off-white solid | Experimental |

| Solubility | Soluble in organic solvents (DMF, DMSO, THF) | Experimental |

The compound contains several functional groups that contribute to its chemical reactivity, including the sulfonamide group, the thiazole ring, the halogenated phenyl system, and the tert-butoxycarbonyl protecting group .

Synthetic Pathways

Several synthetic routes have been developed for the preparation of tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate, with varying yields and reaction conditions.

Standard Synthetic Procedure

The most commonly reported synthesis involves the reaction of tert-butyl thiazol-4-ylcarbamate with 5-chloro-2,4-difluorobenzenesulfonyl chloride in the presence of a base:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | tert-butyl thiazol-4-ylcarbamate (160.0 g, 799.0 mmol) in THF | Base: LiHMDS (1M, 1120 mL) at -78°C to 5°C | 67% |

| 2 | Addition of 5-chloro-2,4-difluorobenzenesulfonyl chloride (355.3 g, 1440 mmol) in THF | At -78°C, then warming to ambient temperature for 12h | Final product |

| 3 | Work-up | Addition of saturated NH4Cl solution, extraction with ethyl acetate, drying over Na2SO4 | Purification by trituration with methanol |

The reaction proceeds through the deprotonation of the carbamate nitrogen, followed by nucleophilic attack on the sulfonyl chloride to form the sulfonamide linkage .

Alternative Synthetic Approach

An alternative approach with a lower yield but potentially milder conditions has also been documented:

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | tert-butyl thiazol-4-ylcarbamate (8.0 g, 0.04 mol) in THF | Under N2, cooled to -78°C | 31.8% |

| 2 | Addition of LiHMDS (1M, 48 mL, 0.048 mol) | Stirring for 0.5h at -78°C, then warming to RT for 1h | Intermediate |

| 3 | Addition of 5-chloro-2,4-difluorobenzenesulfonyl chloride (11.11 g, 0.048 mol) in THF | At -78°C, then warming to RT for 16h | Final product |

| 4 | Work-up | Addition of saturated NH4Cl solution, extraction with ethyl acetate, drying | Purification by column chromatography (PE:EtOAc = 4:1) |

This method results in a white solid with 95.9% purity (as determined by UV214) .

Structural Characterization

The structural characterization of tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate has been conducted using various analytical techniques.

Spectroscopic Data

Spectroscopic analysis provides critical information about the structural features of the compound:

| Analytical Method | Data |

|---|---|

| ¹H NMR (400MHz, DMSO-d6) | δ 9.14 (d, J = 2.2 Hz, 1H), 8.25 (t, J = 7.6 Hz, 1H), 8.06-7.94 (m, 2H), 1.28 (s, 9H) |

| ¹H NMR (DMSO-d6) | δ 1.40 (s, 9H), 7.10 (m, 1H), 7.52 (m, 1H), 8.25 (t, 1H), 8.80 (m, 1H) |

| ¹H NMR (400 MHz, CDCl3) | δ 8.80 (d, J = 2.0 Hz, 1H), 8.23 (t, J = 7.6 Hz, 1H), 7.53 (d, J = 2.0 Hz, 1H), 7.09 (t, J = 8.4 Hz, 1H), 1.37 (s, 9H) |

| MS (ES+) | m/z 310.8 (M - 99), 312.8 (M - 99) |

| MS (m/z) | 411 (M+H) |

These spectral data confirm the structural features of the compound, including the thiazole ring protons, the aromatic protons of the fluorinated phenyl ring, and the tert-butyl group .

Pharmacological Applications

Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate has been investigated for its potential pharmaceutical applications, particularly in the context of ion channel modulation.

Nav1.7 Sodium Channel Inhibition

Research suggests that this compound belongs to a class of molecules designed to selectively block Nav1.7 sodium ion channels:

| Property | Description | Significance |

|---|---|---|

| Target | Nav1.7 sodium ion channels | Important for pain signaling |

| Selectivity | Preferential binding to Nav1.7 over other sodium channel subtypes | Reduced off-target effects |

| Potential Applications | Treatment of neuropathic pain conditions | Including postherpetic neuralgia, diabetic neuropathy, chronic lower back pain |

The compound is believed to act by binding to the Nav1.7 channel, thereby inhibiting sodium ion flow and interrupting pain signal transmission .

| Pain Condition | Potential Mechanism |

|---|---|

| Postherpetic neuralgia | Blocking aberrant peripheral nerve sodium channel activity |

| Trigeminal neuralgia | Reducing neuronal hyperexcitability |

| Diabetic neuropathy | Minimizing abnormal sodium channel function in damaged nerves |

| Chronic lower back pain | Attenuating persistent nociceptive signaling |

| Phantom limb pain | Inhibiting ectopic discharge from injured nerves |

| Cancer-related pain | Reducing sodium channel-mediated pain signals |

The selective nature of Nav1.7 inhibition may provide pain relief with fewer side effects compared to non-selective sodium channel blockers or traditional analgesics .

Chemical Modifications and Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for optimizing compounds like tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate.

Key Structural Elements

Several structural elements are critical for the bioactivity of this compound:

| Structural Element | Proposed Function |

|---|---|

| Thiazole Ring | Essential for binding to the target protein |

| Sulfonamide Linkage | Provides conformational constraints and hydrogen bonding |

| Chloro-difluorophenyl Group | Enhances lipophilicity and binding to hydrophobic pockets |

| tert-Butoxycarbonyl Group | Acts as a protecting group, may be cleaved in vivo |

Modifications to these structural elements can significantly impact the compound's pharmacological profile .

Related Compounds

Several structurally related compounds have been developed and evaluated:

| Related Compound | CAS Number | Structural Difference | Similarity Score |

|---|---|---|---|

| tert-Butyl thiazol-2-ylcarbamate | 170961-15-6 | Different thiazole position | 0.88 |

| tert-Butyl 4-bromothiazol-2-ylcarbamate | 944804-88-0 | Different thiazole position and substitution | 0.83 |

| tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate | 1000576-79-3 | Additional methyl group | 0.79 |

| tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate | 1001419-35-7 | Different substitution pattern | 0.77 |

These related compounds provide valuable insights into structure-activity relationships and potential directions for further development .

Research Applications and Future Directions

Current research on tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate focuses on several key areas that may shape its future development.

Current Research Applications

The compound is currently being investigated in various research contexts:

| Research Area | Focus |

|---|---|

| Medicinal Chemistry | Development of improved pain medications with fewer side effects |

| Ion Channel Research | Understanding the structural basis of sodium channel selectivity |

| Drug Delivery | Exploring prodrug approaches using the Boc-protected intermediate |

| Synthetic Methodology | Development of more efficient synthetic routes |

These research directions contribute to the broader understanding of sulfonamide-based ion channel modulators .

Future Directions

Several promising directions for future research on this compound include:

| Future Direction | Potential Impact |

|---|---|

| Structure-Based Drug Design | Rational optimization based on binding mode to Nav1.7 channels |

| Combination Therapies | Synergistic effects with other pain medications |

| Alternative Delivery Methods | Topical or targeted delivery to reduce systemic exposure |

| Expanded Therapeutic Applications | Investigation for other channelopathies or pain syndromes |

Advancements in these areas could significantly enhance the therapeutic potential of tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate or its derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume